molecular formula C8H14BrN3O B13084990 4-Bromo-1-[(tert-butoxy)methyl]-1H-pyrazol-3-amine

4-Bromo-1-[(tert-butoxy)methyl]-1H-pyrazol-3-amine

Cat. No.: B13084990
M. Wt: 248.12 g/mol
InChI Key: WJTYVUPSPHPVFJ-UHFFFAOYSA-N
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Description

4-Bromo-1-[(tert-butoxy)methyl]-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromine atom at the 4-position and a tert-butoxy methyl group at the 1-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-[(tert-butoxy)methyl]-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.

    Introduction of the tert-Butoxy Methyl Group: The tert-butoxy methyl group can be introduced through an alkylation reaction using tert-butyl bromoacetate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-[(tert-butoxy)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., potassium carbonate).

    Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride).

    Coupling Reactions: Palladium catalysts, boronic acids, and bases (e.g., potassium phosphate).

Major Products Formed

    Substitution Reactions: Substituted pyrazoles with various functional groups.

    Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.

    Coupling Reactions: Biaryl compounds with extended conjugation.

Scientific Research Applications

4-Bromo-1-[(tert-butoxy)methyl]-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-[(tert-butoxy)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The bromine atom and tert-butoxy methyl group contribute to its reactivity and binding affinity. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: Lacks the tert-butoxy methyl group, resulting in different reactivity and applications.

    1-[(tert-butoxy)methyl]-1H-pyrazol-3-amine:

    4-Chloro-1-[(tert-butoxy)methyl]-1H-pyrazol-3-amine: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and biological activity.

Uniqueness

4-Bromo-1-[(tert-butoxy)methyl]-1H-pyrazol-3-amine is unique due to the combination of the bromine atom and tert-butoxy methyl group, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

Molecular Formula

C8H14BrN3O

Molecular Weight

248.12 g/mol

IUPAC Name

4-bromo-1-[(2-methylpropan-2-yl)oxymethyl]pyrazol-3-amine

InChI

InChI=1S/C8H14BrN3O/c1-8(2,3)13-5-12-4-6(9)7(10)11-12/h4H,5H2,1-3H3,(H2,10,11)

InChI Key

WJTYVUPSPHPVFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCN1C=C(C(=N1)N)Br

Origin of Product

United States

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